molecular formula C17H13BrN2O2S B13494010 Benzyl (4-(4-bromophenyl)thiazol-5-yl)carbamate

Benzyl (4-(4-bromophenyl)thiazol-5-yl)carbamate

Cat. No.: B13494010
M. Wt: 389.3 g/mol
InChI Key: UTLPIDLWFSBNNI-UHFFFAOYSA-N
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Description

Benzyl N-[4-(4-bromophenyl)-1,3-thiazol-5-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a bromophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[4-(4-bromophenyl)-1,3-thiazol-5-yl]carbamate typically involves the reaction of benzyl chloroformate with N-[4-(4-bromophenyl)-1,3-thiazol-5-yl]amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[4-(4-bromophenyl)-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium

Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

benzyl N-[4-(4-bromophenyl)-1,3-thiazol-5-yl]carbamate

InChI

InChI=1S/C17H13BrN2O2S/c18-14-8-6-13(7-9-14)15-16(23-11-19-15)20-17(21)22-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21)

InChI Key

UTLPIDLWFSBNNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(N=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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